molecular formula C8H5BrN2O2 B1335735 (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone CAS No. 551925-55-4

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B1335735
CAS No.: 551925-55-4
M. Wt: 241.04 g/mol
InChI Key: NDTSGHMRLJJXFS-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a bromine-substituted furan ring and a pyrazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • (5-bromofuran-2-yl)(1H-imidazol-1-yl)methanone
  • (5-bromofuran-2-yl)(1H-pyrazol-5-yl)methanone
  • (5-bromofuran-2-yl)(1H-pyrazol-3-yl)methanone .

Uniqueness

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone stands out due to its unique combination of a bromine-substituted furan ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of 1H-pyrazole with appropriate acylating agents.
  • Bromination of the Furan Ring : The furan moiety is brominated using brominating agents like N-bromosuccinimide (NBS).
  • Final Coupling Reaction : The brominated furan derivative is coupled with the pyrazole intermediate to yield the final product.

Biological Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For example, compounds with similar structures have demonstrated effective inhibition against E. coli and S. aureus .
  • Anti-inflammatory Effects : Studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents .
  • Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Key points include:

  • Bromine Substitution : The presence of the bromine atom in the furan ring enhances reactivity and may improve binding affinity to biological targets.
  • Pyrazole Ring Modifications : Variations in substituents on the pyrazole ring can lead to differing levels of biological activity, with certain modifications enhancing potency against specific targets .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing that specific substitutions improved antimicrobial activity significantly .
  • Anti-inflammatory Activity : Another investigation showed that certain pyrazole compounds inhibited TNF-α production by up to 85% at 10 µM concentration, indicating strong anti-inflammatory potential .
  • Cancer Cell Apoptosis : Research on related pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Data Table

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity TypeCompound TestedIC50/EffectReference
AntimicrobialPyrazole Derivative A15 µg/mL against E. coli
Anti-inflammatoryPyrazole Derivative B85% inhibition of TNF-α
AnticancerPyrazole Derivative CInduced apoptosis in MCF7 cells

Properties

IUPAC Name

(5-bromofuran-2-yl)-pyrazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-2-6(13-7)8(12)11-5-1-4-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSGHMRLJJXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407752
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551925-55-4
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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